molecular formula C12H17N3OS B11077527 1-(4-Methylphenyl)-3-morpholin-4-ylthiourea

1-(4-Methylphenyl)-3-morpholin-4-ylthiourea

Cat. No.: B11077527
M. Wt: 251.35 g/mol
InChI Key: ULYJNWZZCXGCAZ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-morpholin-4-ylthiourea is an organic compound that features a thiourea group attached to a morpholine ring and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)-3-morpholin-4-ylthiourea can be synthesized through the reaction of 4-methylphenyl isothiocyanate with morpholine. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction proceeds as follows: [ \text{4-Methylphenyl isothiocyanate} + \text{Morpholine} \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-morpholin-4-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(4-Methylphenyl)-3-morpholin-4-ylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-morpholin-4-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The aromatic ring and morpholine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a morpholine ring.

    1-(4-Methylphenyl)-3-piperidin-4-ylthiourea: Contains a piperidine ring instead of a morpholine ring.

    1-(4-Methylphenyl)-3-pyrrolidin-4-ylthiourea: Features a pyrrolidine ring instead of a morpholine ring.

Uniqueness

1-(4-Methylphenyl)-3-morpholin-4-ylthiourea is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. The combination of the thiourea group and the morpholine ring may also provide distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C12H17N3OS

Molecular Weight

251.35 g/mol

IUPAC Name

1-(4-methylphenyl)-3-morpholin-4-ylthiourea

InChI

InChI=1S/C12H17N3OS/c1-10-2-4-11(5-3-10)13-12(17)14-15-6-8-16-9-7-15/h2-5H,6-9H2,1H3,(H2,13,14,17)

InChI Key

ULYJNWZZCXGCAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN2CCOCC2

Origin of Product

United States

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